ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate
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Overview
Description
Ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexane ring, a pyrrole moiety, and an oxadiazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the 1-methyl-1H-pyrrole-2-carboxylic acid: This can be achieved through the reaction of pyrrole with methyl iodide in the presence of a base.
Synthesis of the 1,2,4-oxadiazole ring: The carboxylic acid is then converted to the corresponding hydrazide, which is cyclized with an appropriate reagent to form the oxadiazole ring.
Urea formation: The oxadiazole derivative is reacted with an isocyanate to form the urea linkage.
Cyclohexanecarboxylate formation: The final step involves the esterification of the cyclohexanecarboxylic acid with ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Amides or other esters.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrrole and oxadiazole derivatives.
Medicine: Potential use as a drug candidate due to its unique structure and potential biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxadiazole ring may also participate in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate can be compared with similar compounds such as:
Ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-triazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate: Similar structure but with a triazole ring instead of an oxadiazole ring.
Ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-thiadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoylamino]methyl]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-3-27-18(25)14-8-6-13(7-9-14)11-20-19(26)21-12-16-22-17(23-28-16)15-5-4-10-24(15)2/h4-5,10,13-14H,3,6-9,11-12H2,1-2H3,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKCEVWSROAHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC(=O)NCC2=NC(=NO2)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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